1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)14-8-5-11(6-9-14)16-12-4-2-3-7-13-12/h2-4,7,11H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXXWEJRXYWBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one typically involves the reaction of 4-hydroxypyridine with 1-(2-chloroethyl)piperidine under basic conditions to form the ether linkage. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The ether linkage between the pyridine and piperidine rings plays a crucial role in its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Observations :
- Anti-ulcer activity : The phenyl-substituted analog (1-[4-(piperidin-1-yl)phenyl]ethan-1-one) demonstrated efficacy in histopathological anti-ulcer evaluations, likely due to its planar aromatic system enhancing gastric tissue interaction .
- Enzyme inhibition: The pyrimidin-4-ylamino derivative showed comparable PRMT5 inhibitory activity to clinical candidates, highlighting the importance of nitrogen-rich heterocycles in enzyme targeting .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Pharmacokinetic Comparison
| Property | This compound | 1-[4-(Piperidin-1-yl)phenyl]ethan-1-one | 1-(4-(Pyrimidin-4-ylamino)piperidin-1-yl)ethan-1-one |
|---|---|---|---|
| Molecular Weight | ~218 | 242.3 | 245.3 |
| Hydrogen Bond Acceptors | 3 (O, N in pyridine) | 2 (ketone, piperidine N) | 4 (ketone, pyrimidine N) |
| Lipophilicity (Predicted) | Moderate (pyridine enhances polarity) | High (aromatic phenyl) | Moderate (pyrimidine balances polarity) |
| Biological Target | Inferred: Enzymes, receptors | Histamine receptors, ulcer targets | PRMT5 |
Insights :
- The pyridin-2-yloxy group likely improves aqueous solubility compared to phenyl derivatives, which may translate to better bioavailability.
Notable SAR Findings
- Anti-ulcer activity : Bulky substituents (e.g., phenyl) may enhance tissue adhesion, while smaller groups (e.g., pyridin-2-yloxy) could improve metabolic stability .
- PRMT5 inhibition : Pyrimidine-based analogs retain activity despite structural modifications, suggesting tolerance for diverse substituents at the 4-position .
- Anti-inflammatory effects : Alkyloxy linkers (e.g., propoxy) in H3 receptor ligands highlight the importance of spacer length in receptor binding .
Biological Activity
1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one, often referred to by its chemical structure, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications, supported by various studies and data.
The synthesis of this compound typically involves the reaction of 4-hydroxypyridine with 1-(2-chloroethyl)piperidine under basic conditions. The reaction is commonly conducted in the presence of potassium carbonate in dimethylformamide (DMF) at elevated temperatures, leading to the formation of the ether linkage crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. The unique ether linkage between the pyridine and piperidine rings enhances its binding affinity and selectivity, allowing it to function as either an agonist or antagonist in various biochemical pathways. This interaction is vital in modulating neurotransmitter systems and enzyme activities that are pivotal in treating neurological disorders.
Biological Activity Spectrum
Research indicates that compounds similar to this compound exhibit a broad spectrum of pharmacological activities. These include:
- Antidepressant Effects : Studies have shown that derivatives can influence serotonin receptors, suggesting potential use in treating depression .
- Neuroprotective Properties : The compound may protect against neurodegenerative diseases by modulating neurotransmitter uptake and membrane stability .
- Antimicrobial Activity : Some piperidine derivatives have demonstrated significant activity against resistant strains of bacteria, indicating potential applications in antimicrobial therapies .
Case Study 1: Neuroprotective Effects
A study evaluated various piperidine derivatives for their neuroprotective effects. It was found that certain derivatives exhibited high probabilities (Pa values) for antineurotic and antiparkinsonian activities, making them promising candidates for further development in neurodegenerative disease treatments .
Case Study 2: Antimicrobial Activity
Research on piperidine derivatives showed that some compounds had minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Mycobacterium tuberculosis, indicating strong antimicrobial potential. This suggests that this compound could be further explored for its antibacterial properties .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-Phenyl-2-(piperidin-1-yl)ethanone | Structure | Similar structure; lower binding affinity |
| 1-(Pyridin-2-yl)ethan-1-one | Structure | Lacks piperidine; simpler activity profile |
| 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one | Structure | Different ring system; varied activity |
Q & A
Q. What are the key considerations in designing a synthetic route for 1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one?
The synthesis of this compound typically involves multi-step reactions, starting with the preparation of the pyridine and piperidine moieties. Key steps include:
- Core Formation : Reacting pyridin-2-ol with a piperidine derivative under nucleophilic substitution conditions to attach the pyridinyloxy group .
- Acetylation : Introducing the ethanone group via acetylation using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .
- Optimization : Controlling reaction parameters (temperature, solvent polarity, and catalyst choice) to minimize side products. For example, using dichloromethane or THF as solvents and palladium catalysts for coupling reactions .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
- NMR Spectroscopy : H and C NMR can verify the piperidine ring conformation, pyridinyloxy substitution pattern, and acetyl group integration. For instance, the downfield shift of the piperidine protons adjacent to the oxygen atom (~3.5–4.0 ppm) confirms pyridinyloxy attachment .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion peak at m/z 248.129 for CHNO) .
- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of substituents, particularly for chiral intermediates .
Q. What in vitro assays are suitable for initial biological activity screening?
- Receptor Binding Assays : Radioligand displacement studies (e.g., using H-labeled ligands) to assess affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarities to known piperidine-based modulators .
- Enzyme Inhibition : Fluorescence-based assays to evaluate inhibition of kinases or phosphodiesterases, leveraging the compound’s potential interaction with ATP-binding pockets .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or sulfonation) influence biological activity and pharmacokinetics?
- Fluorination : Introducing fluorine at the pyridine ring (e.g., 4-fluorophenyl analogs) enhances lipophilicity and metabolic stability, as seen in related compounds with improved blood-brain barrier penetration .
- Sulfonation : Adding sulfonyl groups (e.g., replacing the ethanone with a sulfonamide) can alter receptor selectivity. Comparative studies show that such modifications reduce off-target effects in kinase inhibitors .
- Methodology : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent electronic parameters (Hammett constants) with activity trends .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Variable Analysis : Compare experimental conditions (e.g., cell lines, assay pH, or incubation time). For example, discrepancies in IC values for kinase inhibition may arise from differences in ATP concentrations .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers. A 2023 study on analogous piperidine derivatives highlighted batch-to-batch purity variations as a key confounding factor .
- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding kinetics if initial data came from fluorescence assays) .
Q. What computational strategies predict target interactions and optimize lead derivatives?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like 5-HT receptors. Focus on hydrogen bonding with the pyridinyloxy oxygen and hydrophobic interactions with the piperidine ring .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability. Metrics include RMSD (<2.0 Å) and binding free energy calculations (MM/PBSA) .
- ADMET Prediction : Tools like SwissADME predict bioavailability, highlighting the need to balance lipophilicity (cLogP ~2.5) and solubility (>50 μM) for CNS-targeted derivatives .
Data Contradiction Analysis Example
Issue : Conflicting reports on cytochrome P450 inhibition potency.
Resolution :
Source Comparison : Studies using human liver microsomes vs. recombinant CYP isoforms may yield variability due to enzyme cofactors .
Structural Artifacts : Impurities in early synthetic batches (e.g., residual palladium from coupling reactions) can non-specifically inhibit enzymes .
Experimental Design : Standardize protocols (e.g., pre-incubation time) per FDA guidelines for in vitro CYP assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
